molecular formula C10H12N2O2 B12088139 2-[Cyclopropyl(methyl)amino]pyridine-4-carboxylic acid

2-[Cyclopropyl(methyl)amino]pyridine-4-carboxylic acid

Cat. No.: B12088139
M. Wt: 192.21 g/mol
InChI Key: PLBZJAMZLOAQSF-UHFFFAOYSA-N
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Description

2-[Cyclopropyl(methyl)amino]pyridine-4-carboxylic acid is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is characterized by the presence of a cyclopropyl group, a methylamino group, and a pyridine ring substituted with a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclopropyl(methyl)amino]pyridine-4-carboxylic acid typically involves the reaction of cyclopropylmethylamine with 4-chloropyridine-2-carboxylic acid under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-[Cyclopropyl(methyl)amino]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[Cyclopropyl(methyl)amino]pyridine-4-carboxylic acid is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Cyclopropyl(methyl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl and methylamino groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Cyclopropyl(methyl)amino]pyridine-4-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2-[cyclopropyl(methyl)amino]pyridine-4-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c1-12(8-2-3-8)9-6-7(10(13)14)4-5-11-9/h4-6,8H,2-3H2,1H3,(H,13,14)

InChI Key

PLBZJAMZLOAQSF-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC1)C2=NC=CC(=C2)C(=O)O

Origin of Product

United States

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